molecular formula C22H16O6 B1680536 レジストマイシン CAS No. 20004-62-0

レジストマイシン

カタログ番号: B1680536
CAS番号: 20004-62-0
分子量: 376.4 g/mol
InChIキー: MJKDGCARCYPVQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resistomycin is an antibiotic with the molecular formula C22H16O6 . It is similar to hypericin and was first isolated in 1951 from the bacterium Streptomyces resistomycificus .


Molecular Structure Analysis

The molecular structure of Resistomycin is characterized by a unique pentacyclic “discoid” ring system . This structure clearly differs from the typical linear or angular architectures of aromatic polyketides .


Chemical Reactions Analysis

Resistomycin is a bacterial polyphenolic metabolite from Streptomyces resistomycificus with a unique pentacyclic “discoid” ring system . The first comprehensive cyclase amino acid sequence−function correlation revealed that the enzymes directing the nascent polyketide chain into a peri-fused system clearly differ from canonical linear and angular cyclases .


Physical And Chemical Properties Analysis

Resistomycin is a solid substance with a molar mass of 376.364 g·mol−1 . Its boiling point is 315°C . It has a chemical formula of C22H16O6 .

科学的研究の応用

抗増殖効果

この化合物は、抗増殖効果があることが知られており、これは癌研究および治療の文脈で有益となる可能性があります。 本分野における実用的な応用を拡大するために、その溶解性を向上させるための努力が続けられています .

臨床使用のための溶解性の向上

レジストマイシンにおける課題の1つは、水性媒体およびほとんどの有機溶媒における溶解性が低いことです。 最近の研究では、この制限を克服し、臨床応用を改善するために、半合成誘導体の作成に重点が置かれています .

アポトーシスの誘導対オートファジー

研究により、レジストマイシンの水溶性アナログはアポトーシスを誘導することができる一方で、レジストマイシン自体はオートファジーを誘導することが示されています。 この違いは、化合物が異なる治療的状況でどのように使用できるかを理解するために重要です .

タンパク質分解効果

研究により、レジストマイシンとそのアナログはタンパク質分解を誘導できることが示されています。 この活性は、タンパク質分解が重要な要因となる疾患に対する新しい治療戦略の開発につながる可能性があるため、重要です .

癌研究と治療の可能性

レジストマイシンの抗癌効果は、1960年代から知られています。しかし、その臨床応用は、溶解性が低いため阻まれていました。 可溶性誘導体の作成における最近の進歩により、抗腫瘍剤としての可能性に対する関心が再燃しています .

将来の方向性

Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro . It also suppresses prostate cancer cell growth by instigating oxidative stress, mitochondrial apoptosis, and cell cycle arrest . These findings suggest that Resistomycin could be a promising therapeutic leading compound for drug development in cancer treatment .

生化学分析

Biochemical Properties

Resistomycin interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress β-catenin, TCF4, and GSK-3β expression, together with that of the downstream targets c-Myc and survivin . This coincides with elevated cleaved caspase-3 and Bax protein levels and a decline in Bcl-2 content .

Cellular Effects

Resistomycin has various effects on different types of cells and cellular processes. For instance, it has been shown to reduce the viability of HepG2 cells in a dose- and time-dependent manner . Furthermore, resistomycin treatment induced apoptosis and cell cycle arrest in HepG2 cells .

Molecular Mechanism

Resistomycin exerts its effects at the molecular level through several mechanisms. It inhibits Wnt/β-catenin signaling within cells, thereby inducing apoptotic death . When β-catenin was silenced, this further enhanced the ability of resistomycin to induce apoptotic cell death .

Temporal Effects in Laboratory Settings

The effects of resistomycin change over time in laboratory settings. For instance, resistomycin dose- and time-dependently reduced the viability of HepG2 cells . Furthermore, treated cells with the high dose of resistomycin showed an increased number of apoptotic cells compared to those treated with the lower dose .

Dosage Effects in Animal Models

The effects of resistomycin vary with different dosages in animal models. While even low doses of resistomycin were associated with potent antitumor activity, additional animal model analyses will be essential to clarify the toxicity and specificity of this drug while exploring its potential for drug resistance and combination with other therapeutic agents .

Metabolic Pathways

It has been shown to activate the p38 MAPK signaling pathway .

特性

IUPAC Name

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDGCARCYPVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046101
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20004-62-0
Record name Resistomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geliomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resistomycin
Reactant of Route 2
Resistomycin
Reactant of Route 3
Resistomycin
Reactant of Route 4
Resistomycin
Reactant of Route 5
Resistomycin
Reactant of Route 6
Resistomycin
Customer
Q & A

A: Heliomycin interacts with multiple targets within cells. One important target is Sirtuin 1 (SIRT1). Heliomycin has been shown to bind directly to SIRT1 [, , , ] , leading to its downregulation and subsequently inducing autophagy or apoptosis depending on the specific Heliomycin derivative used []. Another target is the tumor-associated NADH oxidase (tNOX) []. Binding of Heliomycin to tNOX decreases the oxidation of NADH to NAD+, thereby reducing the availability of NAD+ required for SIRT1 deacetylase activity. This inhibition of SIRT1 ultimately induces apoptosis and significant cytotoxicity [].

A: Heliomycin (C22H16O6) is a tetrahydroxyanthrone derivative with a molecular weight of 376.36 g/mol [, ]. Its structure was elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and X-ray crystallography []. The structure was confirmed to be identical to Resistomycin [].

A: Heliomycin's low solubility in aqueous media and most organic solvents presents a significant challenge to its practical applications [, ]. While specific details about its material compatibility are limited in the provided research, the focus has been on developing water-soluble derivatives to overcome this limitation [, , , ].

ANone: The provided research does not focus on catalytic properties or applications of Heliomycin. Its primary mode of action revolves around inhibiting specific protein targets within cells rather than acting as a catalyst.

A: Yes, molecular docking simulations have been used to study the interaction between Heliomycin and its target proteins, such as SIRT1 [, ]. These simulations help visualize the binding mode and potential interactions between Heliomycin and its target, offering insights into the structure-activity relationship.

A: Modifying the Heliomycin scaffold significantly impacts its activity and selectivity [, , ]. For instance, introducing aminoalkylamine residues at positions 3, 5, and 7 of Heliomycin results in derivatives with varied DNA-binding properties []. One such derivative, 7-deoxy-7-(2-aminoethyl)amino-10-O-methylheliomycin (8e), demonstrates a preference for i-motif DNA structures over duplex and G-quadruplex DNA, highlighting the impact of side chain modifications on target selectivity [].

ANone: The provided research primarily focuses on Heliomycin’s biological activity and mechanism of action. Consequently, details regarding SHE regulations, risk minimization, or responsible practices associated with Heliomycin are not discussed.

ANone: The provided research does not offer specific details regarding the development of resistance or cross-resistance mechanisms to Heliomycin. Further investigation is needed to address this aspect.

ANone: Although Heliomycin displays promising antitumor activity, information regarding its toxicity profile, potential adverse effects, and long-term safety remains limited in the provided research. Further investigation is needed to fully evaluate these aspects.

ANone: The provided research does not discuss specific biomarkers or diagnostics associated with Heliomycin treatment. Identifying biomarkers could prove valuable in predicting treatment efficacy, monitoring responses, and detecting potential adverse effects.

ANone: Various analytical techniques are employed to characterize and quantify Heliomycin, including:

  • Spectroscopy: UV spectroscopy, NMR spectroscopy, and mass spectrometry are used for structural elucidation and identification [, ].
  • Chromatography: Column chromatography is utilized for the isolation and purification of Heliomycin and its derivatives [, ].
  • Cellular Assays: MTT assays and flow cytometry are used to evaluate cell viability, apoptosis, and cell cycle progression in response to Heliomycin treatment [, , , ].
  • Molecular Docking Simulations: Computational modeling is employed to study the interactions between Heliomycin and its target proteins [, ].

ANone: The provided research primarily focuses on the biological activity and mechanism of action of Heliomycin, neglecting its environmental impact and degradation pathways. Further investigation is needed to assess its ecotoxicological effects and develop strategies to mitigate potential negative impacts.

A: Heliomycin exhibits very low solubility in both aqueous and organic solvents, severely limiting its bioavailability and practical applications [, ]. This limitation has prompted the development of water-soluble derivatives with improved solubility profiles [, , , ].

A: While the research mentions various analytical techniques used to characterize and quantify Heliomycin [, , , ], specific details about the validation of these methods, including accuracy, precision, and specificity, are not provided.

ANone: The provided research focuses on the scientific aspects of Heliomycin, lacking details about its quality control, assurance measures, or established standards for development, manufacturing, and distribution.

ANone: The provided research does not offer information on Heliomycin’s potential to induce immune responses or any strategies to modulate its immunogenicity.

ANone: The research lacks information on Heliomycin’s interactions with drug transporters, which play a crucial role in its absorption, distribution, and elimination.

ANone: The provided research does not mention any specific details about Heliomycin’s potential to induce or inhibit drug-metabolizing enzymes.

ANone: Information regarding the biocompatibility and biodegradability of Heliomycin is limited in the provided research. Further investigation is needed to assess its long-term effects and fate within biological systems.

ANone: The provided research does not delve into comparing Heliomycin with alternative compounds or treatment strategies. Further research is needed to explore and evaluate potential alternatives and their respective advantages and disadvantages.

ANone: As the research primarily focuses on the fundamental science of Heliomycin, details about its recycling, waste management, or strategies to ensure resource efficiency and environmental protection are not discussed.

ANone: The research highlights the use of standard laboratory techniques and equipment for studying Heliomycin, including:

  • Microbial Culture Facilities: For cultivating Heliomycin-producing Streptomyces strains [, , , , ].
  • Chromatography Systems: For isolating and purifying Heliomycin and its derivatives [, ].
  • Spectroscopy Equipment: For structural characterization and identification [, ].
  • Cell Culture Facilities: For conducting in vitro studies on cancer cell lines [, , ].
  • Animal Research Facilities: For in vivo experiments using tumor-bearing mice models [].
  • Computational Resources: For performing molecular docking simulations to study drug-target interactions [, ].

ANone: Heliomycin research has spanned several decades, yielding significant findings:

  • 1950s: Initial discovery and characterization of Heliomycin as an antibiotic with a broad spectrum of activity [].
  • 1960s: Elucidation of Heliomycin's structure using NMR and X-ray crystallography [].
  • Late 20th Century: Studies focusing on Heliomycin’s mechanism of action, revealing its inhibitory effects on RNA synthesis, oxidative phosphorylation, and its impact on cellular energy metabolism [, , , , ].
  • 21st Century: Renewed interest in Heliomycin due to its antitumor properties. Identification of SIRT1 and tNOX as key targets [, , , ]. Development of water-soluble derivatives to overcome its low solubility and enhance bioavailability [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。